molecular formula C13H12ClNO B1611526 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile CAS No. 25115-75-7

1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile

Cat. No. B1611526
CAS RN: 25115-75-7
M. Wt: 233.69 g/mol
InChI Key: CLNXKPRXMYQSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04065573

Procedure details

A reaction mixture consisting of 29.8 gm (0.102 mole) of 2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone (prepared in Part B, above), 660 ml. glacial acetic acid, and 330 ml. 10% aqueous sulfuric acid is heated on a steam bath at about 100° C. for 24 hours. The mixture is stirred continuously. After cooling, the mixture is diluted with 1300 ml. water, and extracted with benzene. The benzene phase is recovered and washed successively with water, with aqueous sodium bicarbonate, and with brine. The benzene is then removed by evaporation under reduced pressure to give a solid residue. The solid residue is recrystallized from diethyl ether to give 12.13 gm. (82% yield) of 4-(p-chlorophenyl)-4-cyanocyclohexanone having a melting point at 94.5° to 97° C.
Name
2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([CH:5]1[CH2:10][C:9]([C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)([C:11]#[N:12])[CH2:8][CH2:7][C:6]1=[O:20])(OC)=O.S(=O)(=O)(O)O>C(O)(=O)C>[Cl:19][C:16]1[CH:15]=[CH:14][C:13]([C:9]2([C:11]#[N:12])[CH2:8][CH2:7][C:6](=[O:20])[CH2:5][CH2:10]2)=[CH:18][CH:17]=1

Inputs

Step One
Name
2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone
Quantity
29.8 g
Type
reactant
Smiles
C(=O)(OC)C1C(CCC(C1)(C#N)C1=CC=C(C=C1)Cl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred continuously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in Part B
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the mixture is diluted with 1300 ml
EXTRACTION
Type
EXTRACTION
Details
water, and extracted with benzene
CUSTOM
Type
CUSTOM
Details
The benzene phase is recovered
WASH
Type
WASH
Details
washed successively with water, with aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The benzene is then removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid residue
CUSTOM
Type
CUSTOM
Details
The solid residue is recrystallized from diethyl ether
CUSTOM
Type
CUSTOM
Details
to give 12.13 gm

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CCC(CC1)=O)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.